molecular formula C13H17N3O2 B12934104 5-(2-Methylpropyl)-3-(phenylamino)imidazolidine-2,4-dione CAS No. 3242-65-7

5-(2-Methylpropyl)-3-(phenylamino)imidazolidine-2,4-dione

Cat. No.: B12934104
CAS No.: 3242-65-7
M. Wt: 247.29 g/mol
InChI Key: OCPBKGQSDIJRSD-UHFFFAOYSA-N
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Description

5-(2-Methylpropyl)-3-(phenylamino)imidazolidine-2,4-dione is a chemical compound for research and development purposes. It features an imidazolidine-2,4-dione core, a scaffold also known as hydantoin. The hydantoin structure is a privileged scaffold in medicinal chemistry, with derivatives demonstrating a wide range of biological activities . Compounds based on this heterocyclic system have been extensively studied for their significant pharmacological properties, including anticonvulsant and antiarrhythmic effects . Furthermore, synthetic derivatives of 3,5-disubstituted imidazolidine-2,4-diones have been investigated for their potential effects on the central nervous system and cardiovascular system in preclinical research . The specific substitution pattern on this molecule, with a 2-methylpropyl group at the 5-position and a phenylamino group at the 3-position, makes it a valuable intermediate for researchers exploring structure-activity relationships (SAR) in the development of new bioactive molecules. This product is intended for use in laboratory research only.

Properties

CAS No.

3242-65-7

Molecular Formula

C13H17N3O2

Molecular Weight

247.29 g/mol

IUPAC Name

3-anilino-5-(2-methylpropyl)imidazolidine-2,4-dione

InChI

InChI=1S/C13H17N3O2/c1-9(2)8-11-12(17)16(13(18)14-11)15-10-6-4-3-5-7-10/h3-7,9,11,15H,8H2,1-2H3,(H,14,18)

InChI Key

OCPBKGQSDIJRSD-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1C(=O)N(C(=O)N1)NC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-isobutyl-3-(phenylamino)imidazolidine-2,4-dione typically involves the reaction of isobutylamine with phenyl isocyanate to form an intermediate, which is then cyclized to produce the final compound. The reaction conditions often include the use of solvents such as dichloromethane or ethanol and may require heating to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Techniques such as vacuum filtration and crystallization are employed for product isolation and purification .

Chemical Reactions Analysis

Types of Reactions

5-Isobutyl-3-(phenylamino)imidazolidine-2,4-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

Scientific Research Applications

5-Isobutyl-3-(phenylamino)imidazolidine-2,4-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-isobutyl-3-(phenylamino)imidazolidine-2,4-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. The exact molecular pathways involved depend on the specific biological context and target .

Comparison with Similar Compounds

Structural and Physicochemical Analysis

The table below compares 5-(2-Methylpropyl)-3-(phenylamino)imidazolidine-2,4-dione with structurally related imidazolidine-2,4-dione derivatives from the evidence:

Compound Name 3-Substituent 5-Substituent Molecular Weight (g/mol) Yield (%) Key Properties/Notes
Target Compound Phenylamino 2-Methylpropyl (Isobutyl) 247.3 - High H-bond potential; moderate lipophilicity
19a () 4-Trifluoromethylphenyl Dimethylaminomethylene 276.2 47.7 Fluorinated; higher MW; electron-withdrawing group
19b () 4-Fluorophenyl Dimethylaminomethylene 226.2 52.4 Lower MW; fluorinated; improved synthetic yield
(5S)-3-Cyclopropyl-5-isopropyl () Cyclopropyl Isopropyl 182.2 - Chiral center; compact substituents
Patent Compound () Piperazinyl-difluorophenyl Cyclopropyl ~500 (estimated) - Solid forms; complex structure; enhanced bioavailability

Key Observations:

Substituent Effects: The phenylamino group at position 3 in the target compound introduces hydrogen-bonding capability, contrasting with the fluorinated aryl groups in compounds (19a, 19b), which enhance electronegativity and metabolic stability . The 2-methylpropyl (isobutyl) group at position 5 contributes to lipophilicity, comparable to the isopropyl group in ’s compound. However, the isobutyl chain’s increased bulk may influence steric interactions in biological systems .

Synthetic Yields :

  • Compounds 19a and 19b () show moderate yields (47.7–52.4%), suggesting challenges in synthesizing hydantoin derivatives with bulky or electron-deficient substituents .

Stereochemical and Formulation Considerations: The (5S)-3-cyclopropyl-5-isopropyl derivative () highlights the role of chirality in optimizing target binding, though solubility data are unavailable .

Molecular Weight Trends :

  • The target compound (MW 247.3) bridges the gap between low-MW derivatives (e.g., 182.2 in ) and high-MW patented analogs (~500), balancing size and functionality for drug-likeness.

Biological Activity

5-(2-Methylpropyl)-3-(phenylamino)imidazolidine-2,4-dione, also known as 5-isobutyl-3-(phenylamino)imidazolidine-2,4-dione, is a heterocyclic compound with promising biological activities. This article focuses on its synthesis, mechanisms of action, biological effects, and potential therapeutic applications based on diverse research findings.

  • Molecular Formula : C13H17N3O2
  • Molecular Weight : 247.29 g/mol
  • CAS Number : 3242-65-7
  • IUPAC Name : 3-anilino-5-(2-methylpropyl)imidazolidine-2,4-dione

The synthesis of this compound typically involves the reaction of phenyl isocyanate with appropriate amino acid derivatives. The compound's mechanism of action primarily revolves around its interaction with biological macromolecules, particularly enzymes. It is hypothesized that the compound may act as an enzyme inhibitor by binding to active sites on target proteins, thereby blocking substrate access and inhibiting catalytic activity.

Anticonvulsant Activity

Research indicates that derivatives of imidazolidine-2,4-dione exhibit anticonvulsant properties. For instance, a study demonstrated that related compounds could significantly reduce seizure activity in animal models, suggesting a potential application in epilepsy treatment .

Antimicrobial Properties

This compound has been explored for its antimicrobial effects. In vitro studies have shown that it can inhibit the growth of various bacterial strains, indicating its potential as a lead compound in developing new antibiotics.

Cardiovascular Effects

In a pharmacological study involving cardiovascular assessments in rats, compounds similar to this compound induced significant hypotension and bradycardia. These effects were attributed to the activation of endothelial muscarinic receptors and subsequent nitric oxide release, highlighting the compound's potential in treating cardiovascular disorders .

Case Studies

  • Antinociceptive Effects : A study investigated the antinociceptive properties of related imidazolidinic compounds. The results indicated that these compounds could effectively reduce pain responses in animal models, supporting their use in pain management therapies .
  • Enzyme Inhibition Studies : In vitro assays demonstrated that this compound could inhibit metalloproteinases involved in inflammatory processes. This suggests its potential utility in treating conditions characterized by excessive inflammation .

Comparative Analysis

Compound NameBiological ActivityReference
5-Isobutyl-3-(phenylamino)imidazolidine-2,4-dioneAnticonvulsant
5-Benzylidene-3-(3-phenylallylideneamino)imidazolidine-2,4-dioneAntimicrobial
5-Heptadecyl-1,3,4-thiadiazole-2-amineDiverse biological activities

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